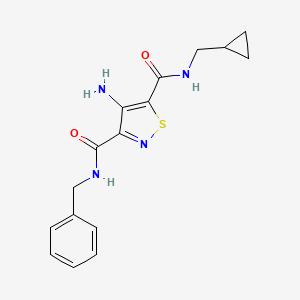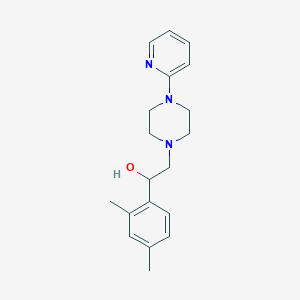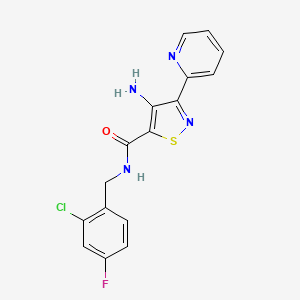
4-amino-N~3~-benzyl-N~5~-(cyclopropylmethyl)-1,2-thiazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-N3-BENZYL-N5-(CYCLOPROPYLMETHYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N3-BENZYL-N5-(CYCLOPROPYLMETHYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Amino and Carboxamide Groups: The amino group can be introduced through nucleophilic substitution reactions, while the carboxamide groups can be formed via amidation reactions.
Benzyl and Cyclopropylmethyl Substitutions: These groups can be introduced through alkylation reactions using appropriate benzyl and cyclopropylmethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N3-BENZYL-N5-(CYCLOPROPYLMETHYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
4-AMINO-N3-BENZYL-N5-(CYCLOPROPYLMETHYL)-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:
- **
Chemistry: Used as a building block for the synthesis of more complex molecules.
Properties
Molecular Formula |
C16H18N4O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-amino-3-N-benzyl-5-N-(cyclopropylmethyl)-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C16H18N4O2S/c17-12-13(15(21)18-8-10-4-2-1-3-5-10)20-23-14(12)16(22)19-9-11-6-7-11/h1-5,11H,6-9,17H2,(H,18,21)(H,19,22) |
InChI Key |
YRSPVQYZEQCKBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-3-(2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B11197967.png)
![N-[2-(4-chlorophenyl)ethyl]-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11197971.png)
![N-(3-Methoxyphenyl)-2-[4-methyl-6-oxo-2-(piperidin-1-YL)-1,6-dihydropyrimidin-1-YL]acetamide](/img/structure/B11197974.png)
![4-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11197978.png)
![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11197988.png)
![N-(4-ethoxyphenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide](/img/structure/B11197991.png)
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11197994.png)

![Ethyl 4-(4-amino-5-{[4-(propan-2-yl)phenyl]sulfonyl}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B11197998.png)
![N-(3-chlorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B11198001.png)
![N-(4-ethoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11198003.png)
![3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11198009.png)
![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11198017.png)

